1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone
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Overview
Description
This compound is a complex organic molecule. It contains several functional groups, including a tetrazole ring, a piperazine ring, and a methoxyethanone group . It’s worth noting that 1-Bis (4-fluorophenyl)methyl piperazine is formed during the synthesis of flunarizine .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including nucleophilic substitution . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, a compound with a similar structure, JNJ-42226314, inhibits MAGL in a competitive mode with respect to the 2-AG substrate .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Piperazine Derivatives : Research has focused on synthesizing novel piperazine derivatives, including those with specific functional groups that may resemble the structure of interest. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with antimicrobial activities, highlighting the methodology that could be relevant for synthesizing compounds similar to the one (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Crystal Structure and Hirshfeld Surface Analysis : Kumara et al. (2017) focused on the crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives, providing insights into the structural characteristics of similar compounds. This research is crucial for understanding the molecular interactions and stability of such compounds (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Potential Therapeutic and Biological Applications
Antimicrobial and Antiviral Activities : Several studies have explored the antimicrobial and antiviral potentials of piperazine derivatives. Reddy et al. (2013) investigated new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antimicrobial and antiviral activities. This highlights the potential of such compounds in developing new antimicrobial and antiviral agents (Reddy, Rasheed, Rao, Adam, Reddy, & Raju, 2013).
Antipsychotic Potential : The study by Raviña et al. (2000) on conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors points towards the neurological applications of similar compounds. They synthesized and evaluated a series of compounds as antipsychotic agents, suggesting the relevance of structural analogs in neuropharmacology (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Loza, Enguix, Villazón, Cadavid, & Demontis, 2000).
Mechanism of Action
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYINSMUKOUGBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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